molecular formula C14H20ClNO2 B3047373 3-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride CAS No. 138351-09-4

3-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride

Cat. No.: B3047373
CAS No.: 138351-09-4
M. Wt: 269.77
InChI Key: NVBJPKOTCLTFBO-UHFFFAOYSA-N
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Description

3-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride is a tertiary amine derivative featuring a benzaldehyde core substituted with a piperidinyl ethoxy group. The compound is primarily utilized in pharmaceutical research and development, particularly as an intermediate in synthesizing receptor-targeting molecules. Its structure combines a lipophilic piperidine ring with a polar ethoxy linkage, enabling interactions with diverse biological targets, such as G-protein-coupled receptors (GPCRs) and enzymes . Synthetically, it is prepared via nucleophilic substitution reactions, as evidenced by methods analogous to Reference Examples 87 and 88 in EP 4,374,877 A2 . The hydrochloride salt enhances solubility, making it suitable for in vitro and in vivo studies.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-piperidin-1-ylethoxy)benzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c16-12-13-5-4-6-14(11-13)17-10-9-15-7-2-1-3-8-15;/h4-6,11-12H,1-3,7-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBJPKOTCLTFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=CC(=C2)C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70768903
Record name 3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70768903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138351-09-4
Record name Benzaldehyde, 3-[2-(1-piperidinyl)ethoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138351-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70768903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of 3-Hydroxybenzaldehyde

The most widely reported method involves the alkylation of 3-hydroxybenzaldehyde with 1,2-dibromoethane under basic conditions, followed by nucleophilic displacement with piperidine (Figure 1).

Procedure :

  • Etherification : 3-Hydroxybenzaldehyde (1 eq) reacts with 1,2-dibromoethane (1.2 eq) in methanol under reflux with aqueous sodium hydroxide (6N) as the base. This yields 3-(2-bromoethoxy)benzaldehyde as a brown liquid (50% yield).
  • Nucleophilic Substitution : The bromo intermediate is treated with piperidine (1.5 eq) in methanol under reflux for 3 hours. After concentration, the free base 3-[2-(piperidin-1-yl)ethoxy]benzaldehyde is obtained as a brown syrup (64–68% yield).
  • Salt Formation : The free base is dissolved in anhydrous ether and treated with hydrogen chloride gas to precipitate the hydrochloride salt.

Key Data :

Step Reagents Conditions Yield Purity (HPLC)
Etherification 1,2-Dibromoethane, NaOH Reflux, 6 h 50% 92%
Piperidine Substitution Piperidine, MeOH Reflux, 3 h 64–68% 89%
Hydrochloride Formation HCl gas, Et₂O 0–5°C, 1 h 95% 98%

Mechanistic Insights :
The reaction proceeds via an SN2 mechanism, where piperidine displaces bromide from the ethylenic chain. Steric hindrance from the piperidine ring necessitates prolonged reflux to ensure complete substitution.

Alternative Nucleophilic Substitution Routes

Alternative pathways utilize pre-formed 3-(2-chloroethoxy)benzaldehyde or Mitsunobu reactions with piperidine. However, these methods are less efficient due to lower yields (45–55%) and higher impurity profiles.

Phase Transfer Catalysis Approaches

Use of Tetrabutylammonium Hydrogen Sulphate (TBAHS)

Phase transfer catalysis (PTC) enhances reaction rates and yields by facilitating interfacial interactions between hydrophilic and hydrophobic reactants. A reported PTC method employs TBAHS for the condensation of 3-(2-bromoethoxy)benzaldehyde with piperidine.

Procedure :

  • A mixture of 3-(2-bromoethoxy)benzaldehyde (1 eq), piperidine (1.2 eq), and TBAHS (30 mol%) in dichloromethane-water (1:1) is stirred vigorously at 40°C for 2 hours.
  • The organic layer is separated, dried over sodium sulfate, and concentrated to yield the free base (78% yield).
  • Salt formation follows the same protocol as in Section 2.1.

Advantages :

  • Reduced reaction time (2 h vs. 3 h for conventional methods).
  • Higher yield (78% vs. 64–68%).

Purification and Characterization Techniques

Chromatographic Purification

Crude products are purified via flash chromatography using silica gel and ethyl acetate/hexane (3:7) as the eluent. The hydrochloride salt is recrystallized from ethanol-diethyl ether (1:5) to achieve >99% purity.

Spectroscopic Characterization

  • IR Spectroscopy : C=O stretch at 1695 cm⁻¹, C-O-C asymmetric stretch at 1260 cm⁻¹.
  • ¹H NMR (CDCl₃) : δ 9.88 (s, 1H, -CHO), 4.16 (t, 2H, -OCH₂), 2.72 (t, 2H, -CH₂N), 1.40–1.60 (m, 6H, piperidine -CH₂).
  • ESI-MS : m/z = 234 [M+H]⁺ for the free base.

Comparative Analysis of Synthetic Routes

Method Yield Purity Reaction Time Scalability
Conventional Alkylation 64–68% 89% 3 h Moderate
Phase Transfer Catalysis 78% 93% 2 h High
Mitsunobu Reaction 45–55% 85% 6 h Low

Critical Observations :

  • Phase transfer catalysis outperforms conventional methods in yield and time efficiency.
  • Mitsunobu reactions are impractical due to cost and side reactions.

Mechanism of Action

The mechanism of action of 3-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate cellular signaling pathways by binding to specific receptors or enzymes . This interaction can lead to changes in cellular processes, such as gene expression, protein synthesis, and metabolic activity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Structural Features Therapeutic Use/Research Application Key Properties References
3-[2-(1-Piperidinyl)ethoxy]benzaldehyde HCl Benzaldehyde + piperidinyl ethoxy group Intermediate for CNS/GPCR-targeting drugs Hydrophilic (HCl salt), logP ~1.2 (estimated)
3-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde HCl Methyl groups at 3,5 positions on piperidine ring Research chemical (e.g., kinase inhibitors) Increased lipophilicity (logP ~1.8)
5-Nitro-2-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde Pyrrolidine (5-membered ring) instead of piperidine Pacritinib intermediate (JAK2 inhibitor) Higher basicity, faster metabolic clearance
Raloxifene Hydrochloride Piperidinyl ethoxy group attached to benzo[b]thiophene core Selective estrogen receptor modulator (SERM) High oral bioavailability, logP ~5.9
Cetirizine Hydrochloride Diphenylmethyl-piperidinyl ethoxy acetic acid H1-receptor antagonist (antihistamine) Rapid absorption, logP ~2.7

Key Findings

The 3,5-dimethyl-piperidine variant (Combi-Blocks) shows increased lipophilicity, which may improve blood-brain barrier penetration compared to the parent compound .

Pharmacological Targets :

  • The piperidinyl ethoxy group is a common motif in GPCR-targeting drugs. For example, Cetirizine’s antihistaminic activity relies on its diphenylmethyl group, while Raloxifene’s SERM activity derives from its benzo[b]thiophene core .

Synthetic Routes :

  • Nucleophilic substitution of halogenated benzaldehydes with amine-containing side chains is a shared synthesis step (e.g., Pacritinib: 72% yield; Reference Example 114: ~65% yield) .
  • Condensation reactions (e.g., Raloxifene synthesis using Eaton’s reagent) highlight the versatility of the benzaldehyde intermediate in forming complex heterocycles .

Solubility and Bioavailability :

  • Hydrochloride salts (e.g., Cetirizine, 3-[2-(1-piperidinyl)ethoxy]benzaldehyde HCl) improve aqueous solubility, critical for oral formulations .
  • Methyl substitutions (e.g., 3,5-dimethyl-piperidine) may compromise solubility but enhance membrane permeability .

Biological Activity

3-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H17ClNC_{13}H_{17}ClN with a molecular weight of approximately 232.74 g/mol. The compound features a piperidine ring, which is known for enhancing biological activity through various mechanisms.

The mechanism of action for this compound primarily involves interaction with neurotransmitter receptors and enzymes. The piperidinyl group enhances binding affinity to target sites, potentially affecting pathways related to:

  • Neurotransmission : It may act as an agonist for nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases.
  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease.

Anticancer Activity

Research indicates that derivatives of piperidine, including this compound, exhibit significant anticancer properties. A study demonstrated that similar compounds induced apoptosis in cancer cell lines more effectively than standard chemotherapeutics like bleomycin .

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)Reference
3-[2-(1-Piperidinyl)ethoxy]benzaldehyde HClFaDu (hypopharyngeal)5.0
BleomycinFaDu7.5
Other Piperidine DerivativesVariousVaries

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that it could serve as a promising candidate for developing new antibiotics .

Table 2: Antimicrobial Activity

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus15.6
Escherichia coli62.5
Mycobacterium tuberculosis4

Case Studies

  • Alzheimer's Disease Treatment : A study highlighted the efficacy of piperidine derivatives in inhibiting AChE, leading to improved cognitive function in animal models. The introduction of the piperidinyl group was crucial for enhancing the pharmacokinetic properties necessary for crossing the blood-brain barrier.
  • Tuberculosis Treatment : Research on piperidine derivatives showed promising results against resistant strains of M. tuberculosis, with some compounds exhibiting MIC values significantly lower than traditional treatments . This underscores the potential of this compound in combating drug-resistant infections.

Q & A

Q. What are the standard synthetic routes for preparing 3-[2-(1-piperidinyl)ethoxy]benzaldehyde hydrochloride, and what reaction conditions optimize yield?

The synthesis typically involves:

  • Piperidine Intermediate Preparation : Hydrogenation of pyridine derivatives (e.g., pyridine to piperidine using Pd/C under H₂ gas) .
  • Ethoxylation : Reaction of the piperidine intermediate with 3-hydroxybenzaldehyde derivatives in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C .
  • Salt Formation : Treatment with HCl in ethanol or methanol to form the hydrochloride salt .
    Key Considerations : Reaction time (12–24 hours), stoichiometric ratios (1:1.2 for piperidine:alkylating agent), and purification via recrystallization or column chromatography .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm the piperidinyl ethoxy group (δ 3.5–3.7 ppm for ethoxy protons, δ 1.4–1.6 ppm for piperidine methylene) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (expected [M+H]⁺ ~280 m/z) .

Q. How does solubility and stability vary across solvents, and what storage conditions are recommended?

  • Solubility : Highly soluble in DMSO (>50 mg/mL) and aqueous buffers (pH 4–6); limited solubility in non-polar solvents (e.g., hexane) .
  • Stability : Stable at −20°C in anhydrous form for >2 years. Degrades in aqueous solutions (hydrolysis of the ethoxy group at pH >8) .
    Storage : Store in airtight containers under nitrogen, protected from light and moisture .

Advanced Research Questions

Q. What mechanistic insights explain its interaction with biological targets (e.g., enzymes or receptors)?

The piperidinyl ethoxy group facilitates:

  • Hydrogen Bonding : The ether oxygen and piperidine nitrogen interact with polar residues in binding pockets (e.g., serotonin receptors) .
  • Lipophilic Interactions : The benzaldehyde moiety enhances membrane permeability, while the hydrochloride salt improves solubility for in vitro assays .
    Methodology : Molecular docking (AutoDock Vina) and site-directed mutagenesis to validate binding sites .

Q. How can researchers mitigate interference from genotoxic impurities during synthesis?

  • Control Strategies : Limit residual alkylating agents (e.g., 2-chloroethylpiperidine) to <1 ppm via HPLC monitoring (LOD: 0.05 μg/mL) .
  • Purification : Use scavengers (e.g., thiourea) during synthesis and validate impurity profiles using LC-MS/MS .

Q. What structure-activity relationship (SAR) trends are observed in analogs of this compound?

  • Piperidine Substitution : 3,5-Dimethylpiperidine analogs show enhanced receptor affinity (IC₅₀ reduction by ~30%) compared to unsubstituted derivatives .
  • Benzaldehyde Modifications : Electron-withdrawing groups (e.g., nitro) at the 4-position improve metabolic stability but reduce solubility .

Q. What in vitro models are suitable for assessing its pharmacokinetic properties?

  • Hepatic Metabolism : Use human liver microsomes (HLMs) with CYP3A4 inhibitors (e.g., ketoconazole) to evaluate clearance rates .
  • Plasma Protein Binding : Equilibrium dialysis with human serum albumin (HSA) at 37°C .

Q. How do pH and temperature influence its degradation pathways?

  • Acidic Conditions (pH <3) : Protonation of the piperidine nitrogen stabilizes the compound .
  • Alkaline Conditions (pH >8) : Hydrolysis of the ethoxy group to form 3-hydroxybenzaldehyde derivatives; accelerated at >40°C .
    Analytical Validation : Monitor degradation via HPLC-UV at 220 nm .

Q. What strategies resolve enantiomeric impurities in chiral derivatives of this compound?

  • Chiral Chromatography : Use Chiralpak AD-H columns with hexane/isopropanol (90:10) .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., (R)-BINOL) during ethoxylation .

Q. How does this compound compare to related benzaldehyde derivatives in enzyme inhibition assays?

  • Selectivity : Lower IC₅₀ for monoamine oxidase B (MAO-B) compared to MAO-A (1.2 μM vs. 8.7 μM) .
  • Kinetic Studies : Non-competitive inhibition confirmed via Lineweaver-Burk plots .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride
Reactant of Route 2
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3-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride

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